molecular formula C19H20N4O2 B10933325 (1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholin-4-yl)methanone

(1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholin-4-yl)methanone

Cat. No.: B10933325
M. Wt: 336.4 g/mol
InChI Key: BKVGBTKLVVEGLH-UHFFFAOYSA-N
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Description

(1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(MORPHOLINO)METHANONE is a heterocyclic compound that belongs to the family of pyrazolopyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(MORPHOLINO)METHANONE typically involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . This method is widely used due to its efficiency and the high yield of the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for large-scale production. These methods may include the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

(1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(MORPHOLINO)METHANONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

(1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(MORPHOLINO)METHANONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(MORPHOLINO)METHANONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

(1-ethyl-6-phenylpyrazolo[3,4-b]pyridin-4-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C19H20N4O2/c1-2-23-18-16(13-20-23)15(19(24)22-8-10-25-11-9-22)12-17(21-18)14-6-4-3-5-7-14/h3-7,12-13H,2,8-11H2,1H3

InChI Key

BKVGBTKLVVEGLH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)N4CCOCC4

Origin of Product

United States

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